![molecular formula C12H14F3N3O3 B4898444 1-(3-pyridinylcarbonyl)piperazine trifluoroacetate](/img/structure/B4898444.png)
1-(3-pyridinylcarbonyl)piperazine trifluoroacetate
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Overview
Description
1-(3-pyridinylcarbonyl)piperazine trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TFMPP, and it is a member of the piperazine family of compounds. TFMPP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed that TFMPP acts on the serotonergic system in the brain. TFMPP has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. TFMPP has also been shown to have an effect on the dopamine system in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. TFMPP has been shown to increase the release of serotonin in the brain, which is thought to be responsible for its anxiogenic effects. TFMPP has also been shown to increase the release of dopamine in the brain, which is thought to be responsible for its psychoactive effects. TFMPP has been shown to have an effect on the cardiovascular system, and it has been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using TFMPP in lab experiments is that it is relatively easy to synthesize. TFMPP is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using TFMPP in lab experiments is that it has been shown to have a number of side effects, including nausea, vomiting, and dizziness. Additionally, TFMPP has been shown to have a potential for abuse, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of TFMPP. One area of research is the study of the potential therapeutic uses of TFMPP in the treatment of anxiety disorders. Another area of research is the study of the mechanisms of action of TFMPP, which may lead to the development of new drugs that target the serotonergic system. Additionally, the study of the potential side effects of TFMPP may lead to the development of new drugs with fewer side effects.
Synthesis Methods
The synthesis of TFMPP involves the reaction of 1-(3-pyridinyl) piperazine with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The product obtained is TFMPP, which is a white crystalline powder. TFMPP is soluble in water and organic solvents such as ethanol and methanol.
Scientific Research Applications
TFMPP has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is the study of the central nervous system. TFMPP has been shown to have an effect on the central nervous system, and it has been used to study the mechanisms of action of other drugs that affect the central nervous system. TFMPP has also been studied for its potential use in the treatment of anxiety disorders.
properties
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.C2HF3O2/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;3-2(4,5)1(6)7/h1-3,8,11H,4-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVJTCHKFHMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid |
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